Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol
Brand Name: Vulcanchem
CAS No.: 63500-72-1
VCID: VC16969768
InChI: InChI=1S/C12H16O2/c1-12(13)7-8-14-11(9-12)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3
SMILES:
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol

CAS No.: 63500-72-1

Cat. No.: VC16969768

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol - 63500-72-1

Specification

CAS No. 63500-72-1
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name 4-methyl-2-phenyloxan-4-ol
Standard InChI InChI=1S/C12H16O2/c1-12(13)7-8-14-11(9-12)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3
Standard InChI Key UUQVBQLAIFOJHO-UHFFFAOYSA-N
Canonical SMILES CC1(CCOC(C1)C2=CC=CC=C2)O

Introduction

Structural and Molecular Characteristics

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol features a tetrahydropyran backbone substituted with a methyl group at position 4, a phenyl group at position 2, and a hydroxyl group also at position 4. The compound’s stereochemistry and functional group arrangement influence its physicochemical behavior and reactivity.

Table 1: Basic Molecular Properties

PropertyValueSource
CAS Number63500-72-1
Molecular FormulaC12H16O2\text{C}_{12}\text{H}_{16}\text{O}_{2}
Molar Mass192.25 g/mol
Exact Mass192.11508 g/mol
Polar Surface Area29.46 Ų
Synonyms4-Methyl-2-phenyloxan-4-ol

The hydroxyl and ether groups contribute to its polarity, enabling solubility in polar organic solvents. Computational studies predict a density close to 1.01 g/cm³, analogous to structurally similar compounds like tetrahydro-4-methylene-2-phenyl-2H-pyran .

Synthesis via Prins Cyclization

Prins cyclization is a pivotal method for synthesizing tetrahydropyran derivatives. While direct data on Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol synthesis is limited, analogous pathways for related compounds provide insights. For example, 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol (Florol) is synthesized via Fe-modified silica-catalyzed Prins cyclization of isoprenol and isovaleraldehyde .

Key Reaction Conditions

  • Catalysts: Iron nitrate or chloride supported on silica.

  • Temperature: 80–120°C.

  • Yield: Up to 70% under optimized conditions .

For the phenyl variant, substituting isovaleraldehyde with benzaldehyde derivatives could yield Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol. Catalyst characterization via XRD and TPD of pyridine confirms iron-silica interactions critical for cyclization efficiency .

Physicochemical Properties

Experimental data on the target compound remains sparse, but computed and analog-derived properties are informative:

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Boiling Point~257°C (analogous to )
Density~1.01 g/cm³
SolubilityModerate in ethanol, acetone

The hydroxyl group enhances hydrogen-bonding capacity, suggesting higher solubility in alcohols compared to non-polar analogs .

Analytical Characterization

Modern spectroscopic techniques are critical for characterizing Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol:

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR spectra resolve ring protons and substituents.

  • MS: High-resolution mass spectrometry confirms the molecular ion at m/zm/z 192.115 .

  • Chromatography: HPLC or GC-MS ensures purity, particularly in industrial batches .

Future Research Directions

  • Synthetic Optimization: Exploring greener catalysts (e.g., biocatalysts) for Prins cyclization.

  • Application Studies: Olfactory profiling and stability testing in fragrance formulations.

  • Toxicokinetics: In vivo studies to validate read-across safety models.

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